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Compound of Interest

Compound Name: Lamotrigine-13C2,15N

Cat. No.: B12390266 Get Quote

For researchers and drug development professionals, understanding the pharmacokinetic

nuances between different formulations of a drug is paramount for optimizing therapeutic

regimens and ensuring patient safety. This guide provides a detailed comparison of immediate-

release (IR) and extended-release (ER) lamotrigine, a widely used antiepileptic drug. The data

presented herein is compiled from multiple clinical studies to offer a comprehensive overview of

their respective pharmacokinetic profiles.

Executive Summary
The primary distinction between immediate-release and extended-release lamotrigine lies in

their absorption rate and the resultant plasma concentration-time profile. The ER formulation is

designed to slow the rate of drug absorption, leading to a delayed time to reach maximum

plasma concentration (Tmax) and a lower peak plasma concentration (Cmax) compared to the

IR formulation.[1][2] This results in reduced peak-to-trough fluctuations in serum drug levels,

which can potentially improve tolerability and patient adherence due to a simplified once-daily

dosing regimen.[2][3] While the overall drug exposure, as measured by the area under the

concentration-time curve (AUC), is generally comparable between the two formulations, this

can be influenced by the co-administration of other antiepileptic drugs (AEDs) that induce or

inhibit lamotrigine metabolism.[1][4]
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The following table summarizes the key steady-state pharmacokinetic parameters for both

immediate-release and extended-release lamotrigine, including data from patient populations

categorized by their metabolic response to concomitant AEDs (Induced, Neutral, and Inhibited).
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Pharmacokinetic
Parameter

Immediate-Release
(IR) Lamotrigine

Extended-Release
(ER) Lamotrigine

Key Observations

Tmax (Time to Peak

Concentration)
1 - 1.5 hours[1][4][5]

Induced Group: 4 - 6

hoursNeutral Group: 6

- 10 hoursInhibited

Group: 9 - 11 hours[1]

[4][5][6]

ER formulation

significantly delays the

time to reach peak

plasma concentration.

Cmax (Peak Plasma

Concentration)

Higher peak

concentrations.

~10-30% lower Cmax

compared to IR.[1]

Specifically, ~30%

lower in the induced

group and ~10%

lower in the neutral

and inhibited groups.

[1] Another study in

elderly patients

showed a 15% lower

Cmax.[2]

ER formulation blunts

the peak plasma

concentration, leading

to a smoother

concentration profile.

AUC (Area Under the

Curve)

Generally comparable

to ER in neutral and

inhibited groups.

Induced Group: ~21%

lower AUC than

IR.Neutral & Inhibited

Groups: Comparable

AUC to IR.[1][4]

Overall drug exposure

is similar, except in

patients taking

enzyme-inducing

AEDs where ER

bioavailability is

reduced.

Peak-to-Trough

Fluctuation

More pronounced

fluctuations.

Reduced by 17%

(induced), 37%

(neutral), and 34%

(inhibited) compared

to IR.[1] Another study

noted a 33% lower

fluctuation.[2]

ER formulation

provides more stable

plasma concentrations

throughout the dosing

interval.

Trough

Concentrations

Similar to ER at

steady state.[1][4][5]

Maintained at similar

levels to IR when

converting on a

Conversion between

formulations at the

same total daily dose
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milligram-to-milligram

basis.[1][4][5]

maintains therapeutic

trough levels.

Absolute

Bioavailability
73%[2] 92%[2]

One study in elderly

patients suggested a

trend towards higher

absolute bioavailability

with the ER

formulation, though

not statistically

significant.[2]

Half-life (t½)

Approximately 24-30

hours, but can be

significantly altered by

concomitant

medications.[3][6]

Similar to IR, as

elimination

characteristics are

inherent to the drug

molecule itself.

The extended-release

characteristics are

due to slower

absorption, not a

change in the drug's

elimination half-life.

Experimental Protocols
The data presented is primarily derived from open-label, crossover, steady-state

pharmacokinetic studies. A common experimental design involves the following key steps:

Subject Recruitment: A cohort of healthy subjects or patients with epilepsy is enrolled.[4][7]

Participants are often grouped based on their concomitant AEDs to account for metabolic

interactions (e.g., enzyme inducers like carbamazepine, inhibitors like valproic acid, or

neutral drugs).[1][4]

Treatment Phases: The study typically consists of multiple treatment periods with a washout

phase in between for crossover designs. For instance, a study might include a baseline

phase with twice-daily IR lamotrigine, followed by a treatment phase with once-daily ER

lamotrigine at the same total daily dose.[1][4][5]

Dosing Regimen: Subjects are administered either the IR or ER formulation for a duration

sufficient to reach steady-state concentrations (typically several days to weeks).[1][4]
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Pharmacokinetic Sampling: On designated study days, serial blood samples are collected at

predefined time points over a 24-hour dosing interval.[2][5] Sampling times are more

frequent around the expected Tmax for each formulation.

Bioanalytical Method: Plasma or serum concentrations of lamotrigine are determined using a

validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Pharmacokinetic Analysis: The concentration-time data for each subject is used to calculate

key pharmacokinetic parameters including Cmax, Tmax, and AUC using non-compartmental

analysis.[8] Statistical comparisons are then made between the two formulations.

Visualization of a Comparative Pharmacokinetic
Study Workflow
The following diagram illustrates the logical flow of a typical crossover clinical trial designed to

compare the pharmacokinetics of immediate-release and extended-release drug formulations.
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Phase 1: Screening & Enrollment

Phase 2: Treatment Period 1

Phase 3: Washout Period

Phase 4: Treatment Period 2 (Crossover)

Phase 5: Data Analysis

Subject Screening

Informed Consent

Enrollment & Randomization

Group A: Administer IR Formulation Group B: Administer ER Formulation

Serial Blood Sampling (PK Profile 1)

Drug Elimination

Group A: Administer ER Formulation Group B: Administer IR Formulation

Serial Blood Sampling (PK Profile 2)

Bioanalysis of Samples

Pharmacokinetic Parameter Calculation
(Cmax, Tmax, AUC)

Statistical Comparison of Formulations

Click to download full resolution via product page

Workflow of a crossover pharmacokinetic study comparing IR and ER formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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